molecular formula C8H16N2 B6166770 decahydro-1,6-naphthyridine, Mixture of diastereomers CAS No. 933704-54-2

decahydro-1,6-naphthyridine, Mixture of diastereomers

Cat. No.: B6166770
CAS No.: 933704-54-2
M. Wt: 140.23 g/mol
InChI Key: AKYVCAZZLJAUMA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment. This reaction is performed by grinding the reactants in a mortar at room temperature for a few minutes, yielding high-purity decahydro-1,6-naphthyridine derivatives .

Industrial Production Methods

Industrial production of decahydro-1,6-naphthyridine may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications in various industries .

Chemical Reactions Analysis

Types of Reactions

Decahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized naphthyridine derivatives, which can exhibit enhanced biological activities or improved chemical properties .

Scientific Research Applications

Decahydro-1,6-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of decahydro-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. This inhibition can lead to various therapeutic effects, such as anticancer or antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decahydro-1,6-naphthyridine stands out due to its unique decahydro structure, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and form functionalized derivatives makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

933704-54-2

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydro-1,6-naphthyridine

InChI

InChI=1S/C8H16N2/c1-2-7-6-9-5-3-8(7)10-4-1/h7-10H,1-6H2

InChI Key

AKYVCAZZLJAUMA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCCC2NC1

Purity

95

Origin of Product

United States

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